molecular formula C22H22N4OS B383748 8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline CAS No. 496776-37-5

8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Cat. No. B383748
CAS RN: 496776-37-5
M. Wt: 390.5g/mol
InChI Key: TXOBIAUKPYUSKR-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a building block to other specialty chemicals .


Synthesis Analysis

The synthesis of quinoline-based compounds often involves the condensation of anilines . Triazole rings can be synthesized using the azide-alkyne Huisgen cycloaddition .


Molecular Structure Analysis

Quinoline is a bicyclic compound made up of fused benzene and pyridine rings . This aromatic compound is known for its stability and resonance structures .


Chemical Reactions Analysis

Quinoline is known to participate in various chemical reactions. It can act as a bidentate ligand to coordinate metal ions, forming complexes .


Physical And Chemical Properties Analysis

As a liquid, quinoline has a strong, unpleasant odor. It’s less dense than water and only slightly soluble in cold water .

Safety and Hazards

Quinoline can cause burns and eye injuries. It’s harmful if swallowed, inhaled, or comes into contact with skin .

Future Directions

The development of new quinoline-based compounds is an active area of research, particularly in the field of medicinal chemistry . Future directions may include the synthesis of novel quinoline derivatives with improved pharmacological properties .

properties

IUPAC Name

8-[[4-ethyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-2-26-20(16-27-19-12-6-10-18-11-7-14-23-21(18)19)24-25-22(26)28-15-13-17-8-4-3-5-9-17/h3-12,14H,2,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOBIAUKPYUSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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